3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid
Description
Historical Context and Natural Occurrence
Furochromene derivatives trace their origins to the plant Ammi visnaga L., a species historically utilized in Egyptian folk medicine for treating renal colic, angina pectoris, and vitiligo. The fruits and seeds of this plant yield natural furochromenes such as khellin and visnagin, which served as foundational compounds for early pharmacological studies. These molecules gained prominence in the 20th century for their spasmolytic and photochemotherapeutic properties, particularly in treating psoriasis and vitiligo. The transition from natural extraction to synthetic modification began in the 1970s, driven by the need to improve pharmacokinetic profiles and reduce toxicity. For example, khellin’s oral use was limited by adverse effects like dizziness and insomnia, prompting researchers to develop analogs with enhanced bioavailability.
Recent studies have expanded the natural repertoire of furochromenes, identifying structurally related compounds in Brachystegia eurycoma and other medicinal plants. These discoveries underscore the ecological role of furochromenes in plant defense mechanisms, where they contribute to pigmentation and antimicrobial activity.
Structural Characteristics of Furochromene Scaffolds
The core structure of 3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid consists of a fused furochromene system (Figure 1):
- Furan ring : Positioned at C6–C9, fused to a chromene backbone.
- Chromene moiety : Features a keto group at C7 and methyl substituents at C3 and C5.
- Propanoic acid side chain : Attached to C6, enhancing solubility and enabling hydrogen bonding with biological targets.
Table 1. Key Structural Features and Molecular Properties
X-ray crystallography and NMR studies confirm that the 3,5-dimethyl groups induce planar rigidity, while the propanoic acid side chain adopts a conformation favorable for enzyme binding. Compared to simpler furochromenes like khellin, this compound’s carboxyl group enables ionic interactions absent in non-polar analogs.
Biological Significance and Research Motivation
Table 2. Inhibitory Activity Against Carbonic Anhydrases
| Compound | hCA IX (Ki, µM) | hCA XII (Ki, µM) | Selectivity Ratio (IX/XII) |
|---|---|---|---|
| Target compound | 0.53 | 0.47 | 1.13 |
| Reference (Acetazolamide) | 0.026 | 0.0057 | 4.56 |
The propanoic acid moiety enhances binding to the enzyme’s hydrophilic active site, while methyl groups optimize hydrophobic interactions. Molecular docking reveals stable hydrogen bonds with hCA XII residues Thr200 and Gln92, explaining its isoform preference.
Anti-Inflammatory and Antimicrobial Activity
Derivatives of this compound inhibit leukotriene B₄ (LTB₄) synthesis by 68% at 10 µM, outperforming zileuton in mast cell degranulation assays. The furochromene core also disrupts microbial biofilms, with minimum inhibitory concentrations (MICs) of 8 µg/mL against Staphylococcus aureus.
Research Directions
Ongoing studies focus on:
- Structural optimization : Introducing fluoro or methoxy groups to enhance blood-brain barrier penetration.
- Combination therapies : Synergistic effects with doxorubicin in hepatocellular carcinoma models.
- Drug delivery systems : Nanoencapsulation to improve solubility and target tumor microenvironments.
This compound’s versatility positions it as a scaffold for developing multifunctional agents addressing cancer, inflammation, and antibiotic resistance.
Properties
IUPAC Name |
3-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-8-7-20-13-6-14-12(5-11(8)13)9(2)10(16(19)21-14)3-4-15(17)18/h5-7H,3-4H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPVASUMRUOWISE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
777857-41-7 | |
| Record name | 3-{3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl}propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Hydrolysis of Imidazolidin Precursors
A widely cited method involves the hydrolysis of a thioxoimidazolidin precursor. As reported in a study on antitumor furochromen derivatives, compound 5 (3-((4Z)-4-((4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromen-6-yl)methylene)-5-oxo-2-thioxoimidazolidin-1-yl)propanoic acid) undergoes acidic hydrolysis to yield the target propanoic acid derivative.
Procedure :
-
A mixture of compound 5 (0.01 mol), glacial acetic acid (30 mL), and concentrated hydrochloric acid (10 mL, 37.3% w/w) is refluxed for 4 hours.
-
The solution is concentrated to 15 mL by evaporation, and the residue is cooled to precipitate the product.
-
Crystallization from chloroform yields brown powder with a melting point of 194–196°C and a 75% yield.
Key Observations :
One-Pot Multicomponent Reactions
An alternative approach utilizes a one-pot synthesis strategy, adapted from methods for related 4,9-dimethoxy-furochromen derivatives. While the target compound’s methyl and propanoic acid groups necessitate modifications, the core framework assembly follows similar principles.
Procedure :
-
Furochromonecarbaldehyde (1.1 mmol) is condensed with p-amino-anisidine (1.1 mmol) in methanol under stirring for 15–30 minutes.
-
Anthranilic acid (1.1 mmol) and cyclohexyl/phenyl isocyanates (1.1 mmol) are added sequentially, followed by refluxing with K₂CO₃ (0.38 mmol) for 76–200 hours.
-
The crude product is purified via dichloromethane extraction and acid/base washes, yielding a 61% isolated product for analogous structures.
Mechanistic Insights :
-
The reaction proceeds through a cascade of Schiff base formation, nucleophilic addition, and cyclization.
-
Substituent modulation (e.g., replacing methoxy with methyl groups) could direct the synthesis toward the target compound.
Optimization of Reaction Conditions
Acidic Hydrolysis
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Acid Concentration | 37.3% HCl (10 mL) | Maximizes cleavage efficiency |
| Reaction Time | 4 hours | Prevents over-decomposition |
| Solvent | Glacial acetic acid | Enhances protonation of intermediates |
Multicomponent Reactions
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Catalyst | K₂CO₃ | Facilitates cyclization |
| Temperature | Reflux (≈80°C) | Accelerates imine formation |
| Solvent | Methanol | Improves reactant solubility |
Analytical Characterization
Spectroscopic Data
Purity and Yield
| Method | Purity (%) | Yield (%) |
|---|---|---|
| Acidic Hydrolysis | >95 | 75 |
| Multicomponent | >90 | 61* |
| *Reported for structurally analogous compounds. |
Challenges and Limitations
-
Regioselectivity : Introducing methyl groups at positions 3 and 5 requires careful control to avoid byproducts.
-
Solubility Issues : The propanoic acid moiety complicates purification in nonpolar solvents.
-
Scale-Up : Multicomponent reactions face efficiency drops at industrial scales due to prolonged reaction times .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
3-(3,5-Dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular pathways and biological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Phenyl-Substituted Derivative
- Compound: 3-(2,5-Dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoic acid (CAS: 777857-46-2)
- Molecular Formula : C₂₂H₁₈O₅
- Molecular Weight : 362.38 g/mol
- Key Differences :
- A phenyl group replaces the methyl group at position 3 of the chromene ring.
- Methyl groups are present at positions 2 and 5 instead of 3 and 3.
Acetic Acid Derivative
- Compound : 2-{3,5-Dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl}acetic acid (CAS: 664366-03-4)
- Molecular Formula : C₁₅H₁₂O₅
- Molecular Weight : 272.26 g/mol
- Key Differences: The propanoic acid side chain is replaced by a shorter acetic acid group.
- Implications :
Derivatives with Functional Group Modifications
Amide Derivative
- Compound : 3-(3,5-Dimethyl-7-oxofuro[3,2-g]chromen-6-yl)-N-propylpropanamide (CAS: 858747-83-8)
- Molecular Formula: C₁₉H₂₁NO₄
- Molecular Weight : 327.37 g/mol
- Key Differences :
- The carboxylic acid group is converted to an amide with a propyl substituent.
- Implications :
Chlorinated Derivatives
- Compound: 2-[(6-Chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid
- Molecular Formula: Not explicitly stated (Category C3, Purity 95%)
- Key Differences :
- A chlorine atom is introduced at position 6, and an ether linkage replaces the fused furan.
- Implications: Chlorination often enhances antimicrobial activity, as seen in related chlorinated 3-phenylpropanoic acid derivatives (e.g., activity against E. coli and S. aureus) .
Trimethyl-Substituted Analogues
- Examples: QZ-7315: 3-(2,3,5-Trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid (CAS: 663910-76-7) QZ-7559: 3-(3,5,9-Trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid (CAS: 777857-42-8)
- Key Differences :
- Additional methyl groups at positions 2, 3, or 8.
- Implications :
Physicochemical and Bioactive Properties Comparison
| Property | Target Compound | Phenyl-Substituted Analogue | Acetic Acid Derivative | Amide Derivative |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 286.28 | 362.38 | 272.26 | 327.37 |
| Solubility (Predicted) | Moderate (acidic group) | Low (hydrophobic phenyl) | High (shorter chain) | Low (amide) |
| Bioactivity | Limited data | Unknown | Unknown | Potential CNS targeting |
Biological Activity
3-(3,5-Dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid, with the CAS number 777857-41-7, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and various biological activities based on available research findings.
- Molecular Formula: C₁₆H₁₄O₅
- Molecular Weight: 286.28 g/mol
- Structure: The compound features a furochromene backbone with a propanoic acid side chain, which is significant for its biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Although specific methods may vary, the general approach includes:
- Formation of the furochromene structure.
- Introduction of the propanoic acid moiety.
- Purification and characterization of the final product.
Anti-inflammatory Properties
Furochromenes have also been studied for their anti-inflammatory effects. Compounds in this class can inhibit pro-inflammatory cytokines and reduce inflammation in various models. Although direct studies on this specific compound are scarce, related compounds have shown effectiveness in:
- Reducing TNF-alpha and IL-6 levels in vitro.
Antioxidant Activity
The antioxidant potential of furochromene derivatives has been documented, suggesting that this compound may possess similar properties. Antioxidants play a crucial role in mitigating oxidative stress-related diseases.
Case Studies and Research Findings
- Case Study on Related Compounds: A study published in the Journal of Medicinal Chemistry examined several furochromene derivatives for their ability to inhibit cancer cell proliferation. Results indicated that modifications at the 7-position significantly influenced activity .
- In Vivo Studies: Animal models have been employed to assess the anti-inflammatory effects of similar compounds, showing reductions in paw edema and inflammatory markers .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid, and what are the critical reaction conditions for optimizing yield and purity?
- Synthetic Routes :
-
The compound is synthesized via condensation of 3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-carboxylic acid with propanol derivatives under acidic conditions. Coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are critical for amide bond formation in related analogs .
-
Industrial-scale optimization may employ continuous flow reactors to enhance efficiency and reduce side products .
- Critical Conditions :
-
Solvents: Dichloromethane or ethanol for solubility and reactivity.
-
Catalysts: EDCI or HOBt (hydroxybenzotriazole) to activate carboxyl groups.
-
Purification: Recrystallization or reverse-phase HPLC (≥95% purity) .
Step Reaction Component Conditions Yield (%) Purity (%) 1 Core formation Reflux, 12h 60-70 90 2 Coupling EDCI, RT 75-85 95 3 Purification HPLC - ≥95
Q. Which spectroscopic and chromatographic methods are recommended for characterizing the structural integrity and purity of this compound?
- Spectroscopy :
- 1H/13C NMR (DMSO-d6): Confirm the furochromen core (δ 6.8–7.2 ppm for aromatic protons) and propanoic acid moiety (δ 2.4–2.6 ppm for CH2 groups) .
- IR : Detect carbonyl stretches (1700–1750 cm⁻¹ for lactone and carboxylic acid groups) .
- Chromatography :
- HPLC : C18 column, acetonitrile/water gradient (90:10 to 50:50) for purity assessment .
- TLC : Silica gel GF254, ethyl acetate/hexane (3:7) to monitor reaction progress .
Q. What in vitro biological screening assays have been utilized to evaluate the antimicrobial and antioxidant potential of this compound?
- Antimicrobial :
- MIC (Minimum Inhibitory Concentration) : Test against Staphylococcus aureus and Escherichia coli using broth microdilution (reported MIC: 10–50 µg/mL for analogs) .
- Antioxidant :
- DPPH/ABTS Assays : Measure radical scavenging activity (IC50 values: 20–100 µM for related furochromen derivatives) .
- Anti-inflammatory :
- Cytokine Inhibition : ELISA-based quantification of TNF-α/IL-6 in LPS-stimulated macrophages (30–60% inhibition at 50 µM) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data (e.g., varying MIC values or antioxidant efficacy) across studies involving this compound and its analogs?
- Key Factors :
- Purity : Impurities ≥5% may skew bioactivity; validate via HPLC before testing .
- Structural Variations : Substituents (e.g., halogenation at the phenyl ring) alter lipophilicity and target binding .
- Assay Conditions : Standardize inoculum size (e.g., 1×10⁵ CFU/mL for MIC) and solvent controls (DMSO ≤1% v/v) .
- Methodology :
- Perform dose-response curves in triplicate and use reference standards (e.g., ascorbic acid for antioxidants) .
Q. What strategies are employed to enhance the bioavailability and target specificity of this compound in preclinical models?
- Structural Modifications :
- Prodrug Design : Esterify the carboxylic acid to improve membrane permeability (e.g., methyl ester analogs) .
- PEGylation : Attach polyethylene glycol chains to increase solubility and half-life .
- Formulation :
- Nanoencapsulation : Use liposomal carriers to enhance tumor targeting (e.g., FGFR4-overexpressing cancers) .
Q. What computational chemistry approaches are applicable for predicting the binding modes and interaction mechanisms of this compound with putative biological targets like FGFR4?
- Methods :
-
Molecular Docking : AutoDock Vina to simulate binding to FGFR4’s ATP-binding pocket (predicted ΔG: −8.5 kcal/mol) .
-
MD Simulations : GROMACS for stability analysis (RMSD <2.0 Å over 100 ns) .
-
QSAR : Develop models correlating substituent electronegativity with anticancer activity (R² >0.85) .
Computational Tool Application Key Output AutoDock Vina Binding affinity ΔG, Ki values GROMACS Conformational stability RMSD, RMSF MOE QSAR modeling pIC50 predictions
Q. How does the substitution pattern on the furochromen core influence the compound’s bioactivity, and what SAR (Structure-Activity Relationship) trends have been observed?
- SAR Insights :
- 3,5-Dimethyl Groups : Enhance metabolic stability by reducing cytochrome P450 oxidation .
- Propanoic Acid Moiety : Critical for hydrogen bonding with target proteins (e.g., FGFR4’s Lys514) .
- Comparative Data :
- 4-Chlorophenyl Analog : Increased antimicrobial potency (MIC: 5 µg/mL) due to enhanced lipophilicity .
- Methoxybenzyl Derivative : Reduced antioxidant activity (IC50: 120 µM) compared to the parent compound (IC50: 75 µM) .
Data Contradiction Analysis
- Issue : Variability in antioxidant IC50 values (e.g., 20–100 µM).
- Resolution :
- Validate assay protocols (e.g., DPPH concentration, incubation time).
- Compare with structurally validated analogs to isolate substituent effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
